molecular formula C9H9IOS B14058383 1-(3-Iodo-2-mercaptophenyl)propan-1-one

1-(3-Iodo-2-mercaptophenyl)propan-1-one

Katalognummer: B14058383
Molekulargewicht: 292.14 g/mol
InChI-Schlüssel: NILNBGNGAZNVKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Iodo-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of an iodine atom, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(3-Iodo-2-mercaptophenyl)propan-1-one typically involves the following steps:

Analyse Chemischer Reaktionen

1-(3-Iodo-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(3-Iodo-2-mercaptophenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Iodo-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s iodine and mercapto groups play a crucial role in its reactivity and biological activity. It can form covalent bonds with target molecules, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

1-(3-Iodo-2-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(3-Bromo-2-mercaptophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine.

    1-(3-Chloro-2-mercaptophenyl)propan-1-one: Similar structure but with a chlorine atom instead of iodine.

    1-(3-Fluoro-2-mercaptophenyl)propan-1-one: Similar structure but with a fluorine atom instead of iodine.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present .

Eigenschaften

Molekularformel

C9H9IOS

Molekulargewicht

292.14 g/mol

IUPAC-Name

1-(3-iodo-2-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9IOS/c1-2-8(11)6-4-3-5-7(10)9(6)12/h3-5,12H,2H2,1H3

InChI-Schlüssel

NILNBGNGAZNVKT-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C(=CC=C1)I)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.